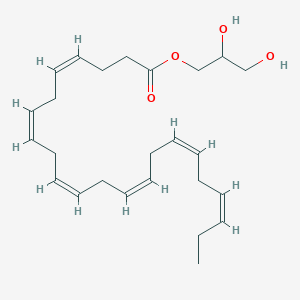

Monodocosahexaenoin

説明

特性

IUPAC Name |

2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPHORDRFVRZPP-KUBAVDMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of Monodocosahexaenoin Derivatives in Neuronal Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes and a precursor to a class of bioactive lipid mediators with profound effects on neuronal function. This technical guide focuses on the biological significance of key mono-acylated derivatives of DHA, herein referred to as monodocosahexaenoins, with a primary focus on N-docosahexaenoylethanolamine (synaptamide) and a secondary focus on N-docosahexaenoyl dopamine (B1211576) (N-DDA). These endogenous molecules play pivotal roles in neurogenesis, synaptogenesis, neuroinflammation, and neuroprotection. This document provides an in-depth overview of their synthesis, signaling pathways, and quantitative effects on neuronal cells. Detailed experimental protocols for the study of these compounds and their effects are also provided to facilitate further research and drug development in the field of neurodegenerative and neuroinflammatory diseases.

Introduction: The Emerging Role of Monodocosahexaenoins in Neuroscience

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is integral to the structure and function of neuronal membranes.[1] Beyond its structural role, DHA is metabolized into a variety of signaling molecules that actively modulate neuronal health and disease. Among these are the monodocosahexaenoins, a class of lipids where a single DHA molecule is attached to a functional headgroup, such as ethanolamine (B43304) in synaptamide (B1662480) or dopamine in N-DDA.

Synaptamide, an endocannabinoid-like lipid, has been identified as a potent signaling molecule that promotes the development and function of neurons.[2] It exerts its effects through a specific G-protein coupled receptor, GPR110, initiating a signaling cascade that enhances neurite outgrowth, synapse formation, and neuronal differentiation.[3][4] Furthermore, synaptamide exhibits significant anti-inflammatory properties in the central nervous system.[5]

N-docosahexaenoyl dopamine (N-DDA) is another neuroactive DHA conjugate that combines the properties of DHA with the neurotransmitter dopamine. N-DDA has demonstrated antioxidant and neuroprotective effects, suggesting its potential as a therapeutic agent in oxidative stress-related neurodegenerative disorders.[6][7]

This guide will provide a comprehensive technical overview of the current understanding of these monodocosahexaenoin derivatives in neuronal cells, with a focus on their molecular mechanisms, quantitative biological activities, and the experimental methodologies used to elucidate their functions.

Biosynthesis of this compound Derivatives

The primary this compound, synaptamide, is synthesized in neuronal cells from unesterified DHA.[7] The biosynthesis is a multi-step process that involves the formation of an intermediate, N-docosahexaenoylphosphatidylethanolamine (NDoPE). Unesterified DHA is more effective than DHA-lysophosphatidylcholine as a precursor for synaptamide synthesis.[8] The synthesis of N-DDA is less well-characterized but is presumed to involve the conjugation of DHA to dopamine.

dot

References

- 1. criver.com [criver.com]

- 2. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of N-Arachidonoyl Dopamine and N-Docosahexaenoyl Dopamine on the Expression of Neurotrophic Factors in Neuronal Differentiated Cultures of Human Induced Pluripotent Stem Cells under Conditions of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and neuroprotective properties of N-docosahexaenoyl dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Presence of Monodocosahexaenoin (Synaptamide) in Mammalian Tissues: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Monodocosahexaenoin, more commonly known as N-docosahexaenoylethanolamine (DHEA) or synaptamide (B1662480), is an endogenous lipid signaling molecule synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). Structurally similar to the endocannabinoid anandamide (B1667382), synaptamide exerts its biological effects through distinct, cannabinoid receptor-independent pathways. It is increasingly recognized as a potent bioactive metabolite that plays crucial roles in neurodevelopment, neuroprotection, and inflammation. This technical guide provides a comprehensive overview of the endogenous presence of synaptamide in mammalian tissues, detailing its biosynthesis and degradation, physiological concentrations, key signaling pathways, and the experimental protocols for its quantification. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Introduction

N-docosahexaenoylethanolamine (synaptamide) is an N-acylethanolamine (NAE) endogenously produced in mammalian tissues, particularly in the brain.[1][2] Its precursor, docosahexaenoic acid (DHA), is the most abundant omega-3 polyunsaturated fatty acid in the central nervous system, essential for proper brain function.[2][3] Unlike its structural analog anandamide, synaptamide exhibits weak binding to cannabinoid receptors and instead functions primarily through the G-protein coupled receptor 110 (GPR110), also known as ADGRF1.[4][5] Activation of this receptor initiates signaling cascades that promote neurite outgrowth, synaptogenesis, and neurogenesis, leading to its designation as "synaptamide".[1][6] It also possesses significant anti-inflammatory and neuroprotective properties.[6][7] This document serves as a technical resource, consolidating current knowledge on the quantitative presence, metabolic pathways, and analytical methodologies pertaining to this important lipid mediator.

Quantitative Presence in Mammalian Tissues

Synaptamide has been detected and quantified in several mammalian tissues and fluids. Its concentration is closely linked to the availability of its precursor, DHA.[1][8] The following tables summarize the reported endogenous levels of synaptamide.

Table 1: Endogenous Synaptamide Levels in Brain Tissue

| Species | Tissue | Concentration | Method | Reference |

| Mouse | Whole Brain | 3.77 ± 0.66 ng/g | LC-MS/MS | [1] |

| Mouse (DHA supplemented) | Whole Brain | 4.62 ± 0.74 ng/g | LC-MS/MS | [1] |

| Rat (E-18 Fetus) | Hippocampus | 155 ± 35 fmol/µmol fatty acid | LC-MS/MS | [1] |

| Rat (E-18 Fetus) | Hippocampus | 11.5 ± 2.3 fmol/hippocampus | LC-MS/MS | [1] |

Table 2: Endogenous Synaptamide Levels in Other Tissues and Biofluids

| Species | Sample | Concentration | Method | Reference |

| Human | Breast Milk | 44 - 257 fmol/mL | LC-MS/MS | [9] |

| Human | Cerebrospinal Fluid (CSF) | Limit of Detection: 0.28 - 61.2 pM | nano LC-ESI-MS/MS | [6] |

Note: While synaptamide is known to be synthesized in the retina and its precursor DHA is highly abundant in the testes, specific quantitative data on endogenous synaptamide concentrations in these tissues are not yet well-established in the literature.[9][10][11]

Metabolism: Biosynthesis and Degradation

The metabolic pathways for synaptamide are analogous to those of other well-characterized N-acylethanolamines, such as anandamide.

Biosynthesis

The primary route for synaptamide synthesis is a two-step enzymatic process known as the N-acylation phosphodiesterase pathway.[2][4]

-

Formation of N-Docosahexaenoyl-phosphatidylethanolamine (NDoPE): A docosahexaenoyl group is transferred from a donor phospholipid (e.g., phosphatidylcholine) to the primary amine of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca²⁺-dependent or -independent N-acyltransferase (NAT).[1]

-

Hydrolysis of NDoPE: The NDoPE intermediate is then hydrolyzed by a specific N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release synaptamide and phosphatidic acid.[4][11]

Alternative, NAPE-PLD-independent pathways have also been proposed, which may involve enzymes such as α/β-hydrolase 4 (ABH4) and glycerophosphodiesterase 1 (GDE1).[1]

Degradation

The primary catabolic enzyme responsible for regulating synaptamide levels is Fatty Acid Amide Hydrolase (FAAH).[1][8]

-

Hydrolysis by FAAH: FAAH is a serine hydrolase that breaks the amide bond of synaptamide, releasing docosahexaenoic acid (DHA) and ethanolamine (B43304).[1][7] Inhibition of FAAH has been shown to increase endogenous synaptamide levels.[12]

-

Oxidative Metabolism: Synaptamide can also be converted to various oxygenated metabolites by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, although this pathway is less characterized than FAAH-mediated hydrolysis.[1]

Signaling Pathways

Synaptamide exerts its neurogenic and anti-inflammatory effects primarily through the GPR110 receptor signaling cascade.

-

Receptor Binding: Synaptamide binds to the extracellular domain of GPR110, an adhesion G-protein coupled receptor.[4]

-

G-Protein Activation: This binding activates the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex.

-

Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4][5]

-

PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][8]

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor.[4][12]

-

Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription to promote neurogenesis, synaptogenesis, and suppress inflammation.[4][5]

Experimental Protocols

The quantification of synaptamide in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

General Workflow for Synaptamide Quantification

Detailed Methodology: LC-MS/MS Quantification from Brain Tissue

This protocol is a synthesized representation based on common methodologies.[3][4][5][13] Optimization is required for specific instrumentation and matrices.

-

Tissue Preparation and Homogenization:

-

Accurately weigh frozen brain tissue (~50-100 mg).

-

To the tissue, add a known amount of a deuterated internal standard (e.g., DHEA-d4) to correct for extraction losses and matrix effects.

-

Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v).

-

Homogenize the tissue thoroughly on ice using a mechanical homogenizer until a uniform suspension is achieved.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

Agitate the homogenate for 20-30 minutes at 4°C.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex vigorously for 1 minute and centrifuge at ~2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen gas. Store the dried extract at -80°C until analysis.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent, typically the initial mobile phase of the LC method (e.g., acetonitrile/water, 1:1, v/v).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at ~50-60% B, increasing to 100% B over 5-10 minutes, holding for 2-3 minutes, and then re-equilibrating at initial conditions.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized by infusing a pure standard of synaptamide. The transition typically involves the protonated molecule [M+H]⁺ as the precursor ion and a characteristic fragment ion (e.g., the ethanolamine head group) as the product ion. A similar transition is monitored for the deuterated internal standard.

-

Example Transition (to be optimized): m/z 372.3 → m/z 62.1

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, gas flow rates, and collision energy to maximize signal intensity.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of a synaptamide analytical standard, each containing the same fixed amount of the internal standard.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.

-

Determine the concentration of synaptamide in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Express the final concentration as ng/g or pmol/mg of tissue.

-

Conclusion

This compound (synaptamide) is an endogenously produced lipid mediator with significant implications for neuronal health and function. Its presence in the brain is well-documented, and its levels are directly influenced by the availability of dietary DHA. The primary signaling pathway through GPR110, cAMP, and CREB provides a clear mechanism for its neurogenic and synaptogenic effects. While robust LC-MS/MS methods exist for its quantification, further research is needed to establish its definitive concentration in human cerebrospinal fluid and to quantify its presence in other DHA-rich tissues like the retina and testes. A deeper understanding of synaptamide's tissue-specific roles and regulation will be critical for harnessing its therapeutic potential in neurological disorders and developmental medicine.

References

- 1. A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of Synaptamide in the Peripheral Nervous System in a Model of Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotransmitters in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical markers for puberty in the monkey testis: desmosterol and docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docosahexaenoic acid supplementation fully restores fertility and spermatogenesis in male delta-6 desaturase-null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Monodocosahexaenoin and Lipid Raft Domains: A Technical Guide to Understanding Their Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the interaction between monodocosahexaenoin and lipid raft domains. While direct experimental data on this compound is limited, this document extrapolates from the extensive research on docosahexaenoic acid (DHA) and its effects on the biophysical properties of cell membranes. This guide summarizes key quantitative data, presents detailed experimental protocols for studying these interactions, and visualizes the implicated signaling pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this unique monoacylglycerol may modulate cellular functions through its influence on lipid raft organization and signaling platforms.

Introduction to this compound and Lipid Rafts

This compound: Structure and Properties

This compound is a monoacylglycerol consisting of a glycerol (B35011) backbone esterified to a single molecule of docosahexaenoic acid (DHA)[1][2][3][4]. DHA is a 22-carbon omega-3 polyunsaturated fatty acid with six cis double bonds, making it one of the most unsaturated fatty acids found in cell membranes[5]. The unique structure of the DHA chain imparts significant flexibility and a conical shape to the molecule, which influences its packing and interaction with other lipids within the membrane[6].

Lipid Rafts: Dynamic Signaling Platforms

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins[7][8][9]. These domains are more ordered and tightly packed than the surrounding bilayer, creating a distinct biophysical environment[8][9]. Lipid rafts function as dynamic platforms that compartmentalize and facilitate cellular processes, most notably signal transduction[7][8][9]. By concentrating or excluding specific signaling molecules, lipid rafts play a crucial role in regulating a variety of cellular pathways[7][8].

The Interaction Between this compound and Lipid Rafts

The incorporation of DHA, the acyl chain of this compound, into the plasma membrane has been shown to significantly alter the organization and function of lipid rafts[6][10][11][12]. Due to the high degree of unsaturation and the resulting kinked structure of the DHA chain, it is sterically incompatible with the tightly packed, ordered environment of lipid rafts, which are rich in saturated sphingolipids and cholesterol[6][11].

This incompatibility leads to several key effects:

-

Alteration of Raft Size and Stability: Studies have shown that DHA can increase the size of lipid rafts[11][13][14]. One proposed mechanism is that the presence of DHA in the surrounding, more fluid membrane regions creates a "boundary" that promotes the coalescence of raft components[6].

-

Changes in Lipid and Protein Composition: DHA can displace certain proteins and lipids from raft domains. For example, it has been observed to alter the lipid composition of rafts and displace signaling molecules like the IL-2 receptor and associated signaling proteins[10].

-

Modulation of Signaling Pathways: By altering the composition and organization of lipid rafts, DHA can significantly impact downstream signaling cascades. This includes the inhibition of pro-inflammatory pathways and the modulation of receptor tyrosine kinase signaling[10][12].

Quantitative Data on DHA's Effect on Lipid Rafts

The following tables summarize quantitative findings from studies on the effects of DHA on lipid raft properties.

| Parameter | Cell/System Type | Treatment | Method | Key Finding | Reference |

| Raft Size | EL4 cells | DHA | Quantitative microscopy | Increased lipid raft size | [11] |

| MH-S alveolar macrophages | 50 µM DHA | Fluorescence-based methods | Increased the size of lipid rafts | [13][14] | |

| Model Membranes (PSM-d31/POPC/chol vs. PSM-d31/PDPC/chol) | Replacement of POPC with PDPC (DHA-containing PC) | Solid-state 2H NMR | Increase in the size of raft-like domains from <45 nm to >30 nm | [1] | |

| Raft Clustering | EL4 cells | DHA | Quantitative microscopy | Diminished lipid raft clustering | [11] |

| Protein Localization | T-cells | DHA | Detergent-resistant membrane isolation and Western blotting | STAT5a and STAT5b displaced from lipid rafts | [10] |

| Breast, lung, and colon carcinoma cells | DHA | Gradient centrifugation and Western blotting | EGFR displaced from lipid rafts | [12] | |

| EL4 cells | DHA | Fluorescence colocalization imaging | Increased fraction of non-raft MHC class I protein into rafts | [11] | |

| Lipid Composition | T-cells | DHA | Mass Spectrometry | Altered lipid components of rafts | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between DHA-containing lipids and lipid rafts. These protocols can be adapted for studies involving this compound.

Isolation of Detergent-Resistant Membranes (DRMs)

This protocol is a standard method for enriching lipid rafts based on their insolubility in cold non-ionic detergents.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

-

Sucrose (B13894) solutions (80%, 60%, 30%, and 5% w/v in TNE buffer)

-

Dounce homogenizer

-

Ultracentrifuge and tubes

Procedure:

-

Grow cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Homogenize the lysate with 10-15 strokes in a Dounce homogenizer.

-

Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering 30% and then 5% sucrose solutions on top of the 40% sucrose-lysate mixture.

-

Centrifuge at 200,000 x g for 18-24 hours at 4°C.

-

Collect fractions from the top of the gradient. Lipid rafts are typically found at the 5%/30% sucrose interface.

-

Analyze the fractions for raft markers (e.g., flotillin, caveolin) and the protein of interest by Western blotting.

Atomic Force Microscopy (AFM) for Lipid Raft Visualization

AFM provides high-resolution imaging of the topography of lipid bilayers, allowing for the direct visualization of lipid raft domains.

Materials:

-

Supported lipid bilayer (SLB) prepared on a mica substrate

-

AFM instrument with a liquid cell

-

Imaging buffer (e.g., PBS)

Procedure:

-

Prepare a supported lipid bilayer on a freshly cleaved mica surface by vesicle fusion. The lipid composition should mimic the plasma membrane, including components that form lipid rafts (e.g., a ternary mixture of a saturated phospholipid, an unsaturated phospholipid, and cholesterol).

-

Mount the SLB in the AFM liquid cell.

-

Engage the AFM tip with the sample in imaging buffer.

-

Image the bilayer in contact mode or tapping mode. Lipid raft domains will appear as distinct regions with a different height compared to the surrounding disordered lipid phase.

-

Analyze the images to determine the size, shape, and distribution of the lipid raft domains.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed information about the molecular organization and dynamics of lipids within a membrane, including the formation and properties of lipid rafts.

Materials:

-

Multilamellar vesicles (MLVs) of the desired lipid composition, including deuterated lipid species.

-

Solid-state NMR spectrometer with a solids probe.

Procedure:

-

Prepare MLVs by hydrating a lipid film of the desired composition. To study raft dynamics, include a deuterated raft-associated lipid (e.g., d31-palmitoyl-sphingomyelin).

-

Pack the MLV sample into an NMR rotor.

-

Acquire 2H NMR spectra at various temperatures.

-

The lineshape of the 2H NMR spectrum provides information about the phase state and dynamics of the deuterated lipid. The presence of distinct spectral components can indicate the coexistence of different lipid domains (e.g., liquid-ordered raft domains and liquid-disordered non-raft domains).

-

Analyze the spectral moments to quantify the degree of acyl chain order within the different domains.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy can be used to study the proximity and interaction of fluorescently labeled molecules within the cell membrane, providing insights into the co-localization of proteins and lipids within lipid rafts.

Materials:

-

Cells expressing fluorescently tagged proteins of interest (e.g., a donor-tagged protein and an acceptor-tagged protein).

-

Fluorescently labeled lipid analogs (donor or acceptor).

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).

Procedure:

-

Prepare cells expressing the fluorescently tagged molecules.

-

Acquire images of the donor fluorescence, acceptor fluorescence, and FRET signal (sensitized emission).

-

Calculate the FRET efficiency, which is a measure of the proximity of the donor and acceptor molecules.

-

Compare the FRET efficiency in control cells versus cells treated with this compound (or DHA) to determine if the treatment alters the co-localization of the labeled molecules within lipid rafts. A common method is acceptor photobleaching, where an increase in donor fluorescence after photobleaching the acceptor indicates FRET.

Visualization of Affected Signaling Pathways

The interaction of this compound with lipid rafts can modulate key cellular signaling pathways. Below are diagrams of two such pathways, illustrating the points of influence.

Caption: IL-2 Receptor Signaling Pathway Modulation by this compound.

Caption: EGFR Signaling Pathway Modulation by this compound.

Conclusion and Future Directions

The interaction of this compound with lipid raft domains, extrapolated from studies on DHA, presents a compelling mechanism for its diverse biological activities. By altering the fundamental organization of the plasma membrane, this compound has the potential to modulate a wide array of cellular signaling events. This guide provides a foundational understanding and practical methodologies for researchers to further investigate these interactions.

Future research should focus on studies utilizing this compound directly to confirm and expand upon the findings from DHA-containing phospholipids (B1166683). Advanced imaging techniques, such as super-resolution microscopy, will be invaluable in visualizing the precise effects of this compound on lipid raft dynamics in living cells. A deeper understanding of these interactions will be critical for the development of novel therapeutic strategies targeting lipid raft-dependent signaling pathways in various diseases.

References

- 1. DHA Modifies the Size and Composition of Raftlike Domains: A Solid-State 2H NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EPA and DHA containing phospholipids have contrasting effects on membrane structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid raft - Wikipedia [en.wikipedia.org]

- 10. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Docosahexaenoic acid modifies the clustering and size of lipid rafts and the lateral organization and surface expression of MHC class I of EL4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Neuronal Health: A Technical Guide to the Physiological Functions of sn-2 Docosahexaenoyl Monoacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a critical component of neuronal cell membranes, playing a pivotal role in brain development, function, and the mitigation of neuroinflammatory processes. However, the therapeutic efficacy of DHA is largely dependent on its bioavailability. Emerging evidence strongly indicates that the molecular form of DHA delivery is paramount, with sn-2 docosahexaenoyl monoacylglycerol (sn-2 DHA-MAG) demonstrating superior absorption and incorporation into target tissues, particularly the brain, compared to traditional triglyceride or ethyl ester forms. This technical guide provides a comprehensive overview of the physiological functions of sn-2 DHA-MAG, detailing its enhanced bioavailability, its role in neuroprotection and cognitive function, and the underlying signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of this promising bioactive lipid.

Introduction: The Significance of DHA and the sn-2 Position

Docosahexaenoic acid (DHA; 22:6n-3) is the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain, where it is esterified predominantly at the sn-2 position of phospholipids (B1166683) in neuronal membranes[1]. This specific positioning is not arbitrary; it influences membrane fluidity, signal transduction, and the function of membrane-bound proteins. Dietary DHA is primarily consumed in the form of triacylglycerols (TAG), which are hydrolyzed by pancreatic lipases that are specific for the sn-1 and sn-3 positions. This process releases free fatty acids and a sn-2 monoacylglycerol (MAG)[2][3]. The resulting sn-2 MAG is readily absorbed by enterocytes and serves as a backbone for the resynthesis of complex lipids, thereby ensuring the efficient uptake of the fatty acid at this crucial position[4]. This inherent physiological pathway underscores the potential of administering DHA directly in the sn-2 MAG form to enhance its bioavailability and subsequent physiological effects.

Enhanced Bioavailability of sn-2 Docosahexaenoyl Monoacylglycerol

A growing body of research demonstrates that sn-2 DHA-MAG is a highly effective carrier for delivering DHA to the circulatory system and, consequently, to vital organs like the brain.

Comparative Incorporation into Tissues

Studies in animal models have consistently shown that the administration of DHA in the monoacylglycerol form leads to greater incorporation into various tissues compared to triacylglycerol or phospholipid forms.

Table 1: Comparative Incorporation of DHA from Different Carriers into Rat Tissues

| Tissue | DHA Carrier | DHA Level (% of total fatty acids) | Reference |

| Erythrocytes (Day 49) | Control | 1.5 ± 0.2 | [5][6] |

| TAG-DHA | 4.8 ± 0.6 | [5][6] | |

| MAG-DHA | 6.2 ± 0.7 | [5][6] | |

| PL-DHA | 6.8 ± 0.5 | [5][6] | |

| Plasma (Day 49) | Control | 1.2 ± 0.3 µg/mL | [5] |

| TAG-DHA | 5.5 ± 1.2 µg/mL | [5] | |

| MAG-DHA | 6.5 ± 1.5 µg/mL | [5] | |

| PL-DHA | 8.2 ± 1.8 µg/mL | [5] | |

| Retina | Control | 18.2 ± 1.5 | [5][6] |

| TAG-DHA | 24.5 ± 2.1 | [5][6] | |

| MAG-DHA | 27.8 ± 2.5 | [5][6] | |

| PL-DHA | 28.1 ± 2.3 | [5][6] | |

| Cortex | Control | 10.5 ± 0.9 | [5][6] |

| TAG-DHA | 12.8 ± 1.1 | [5][6] | |

| MAG-DHA | 13.5 ± 1.2 | [5][6] | |

| PL-DHA | 13.9 ± 1.3 | [5][6] | |

| Hypothalamus | Control | 7.8 ± 0.7 | [5][6] |

| TAG-DHA | 9.5 ± 0.8 | [5][6] | |

| MAG-DHA | 10.1 ± 0.9 | [5][6] | |

| PL-DHA | 9.8 ± 0.9 | [5][6] | |

| Hippocampus | Control | 8.9 ± 0.8 | [5][6] |

| TAG-DHA | 11.2 ± 1.0 | [5][6] | |

| MAG-DHA | 11.8 ± 1.1 | [5][6] | |

| PL-DHA | 12.1 ± 1.1 | [5][6] |

Data are presented as mean ± SD. TAG-DHA: Triacylglycerol-DHA; MAG-DHA: Monoacylglycerol-DHA; PL-DHA: Phospholipid-DHA.

As shown in Table 1, both MAG-DHA and PL-DHA led to significantly higher levels of DHA in erythrocytes and various brain regions compared to the TAG-DHA group after 60 days of supplementation in rats[5][6].

Clinical Evidence in Humans

In a clinical trial with obese individuals experiencing induced lipid malabsorption, monoacylglycerol-rich oil demonstrated superior delivery of EPA and DHA into the circulatory system compared to triacylglycerol-rich fish oil. After 21 days, the concentration of EPA and DHA in erythrocytes was 72% and 24% higher, respectively, in the MAG group[7]. This suggests that sn-2 MAGs may require minimal digestion for efficient intestinal uptake.

Physiological Functions and Mechanisms of Action

The enhanced bioavailability of sn-2 DHA-MAG translates to potent physiological effects, particularly within the central nervous system. The primary mechanism involves the efficient delivery of DHA, which then participates in several critical signaling pathways.

Neuroprotection and Cognitive Enhancement

DHA is integral to neuronal survival and function. Its incorporation into neuronal membranes influences a number of signaling cascades that promote neurogenesis, neurite outgrowth, and synaptogenesis[8]. Studies in aged mice have shown that DHA supplementation can improve cognitive function, an effect linked to increased levels of brain-derived neurotrophic factor (BDNF), nitric oxide (NO), and dopamine[9]. In mouse models of Alzheimer's disease, DHA-enriched diets have been shown to preserve cognitive function[10]. While these studies often use general DHA sources, the superior bioavailability of sn-2 DHA-MAG suggests it would be a more effective means of achieving these neuroprotective and cognitive benefits.

Modulation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. DHA and its metabolites are known to possess potent anti-inflammatory properties. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, DHA administration has been shown to attenuate the inflammatory response[11]. The mechanisms underlying this effect involve the inhibition of pro-inflammatory signaling pathways.

Key Signaling Pathways

The physiological functions of sn-2 DHA-MAG are mediated through the actions of DHA and its metabolites on several key signaling pathways.

DHA promotes the synthesis and accumulation of phosphatidylserine (B164497) (PS) in neuronal membranes[12][13][14][15]. This enrichment of PS facilitates the membrane translocation and activation of crucial survival kinases, including Akt, Raf-1, and protein kinase C (PKC)[12]. This pathway is critical for protecting neurons from apoptotic cell death.

DHA is metabolized in the brain to N-docosahexaenoylethanolamine, also known as synaptamide. Synaptamide is an endogenous ligand for the G-protein coupled receptor 110 (GPR110)[16][17][18]. Activation of GPR110 triggers a signaling cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB). This pathway is instrumental in promoting neurogenesis, neurite outgrowth, and synaptogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of the Incorporation of DHA in Circulatory and Neural Tissue When Provided as Triacylglycerol (TAG), Monoacylglycerol (MAG) or Phospholipids (PL) Provides New Insight into Fatty Acid Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. supplementai.io [supplementai.io]

- 8. d-nb.info [d-nb.info]

- 9. The influence of orally administered docosahexaenoic acid on cognitive ability in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuronal Count, Brain Injury, and Sustained Cognitive Function in 5×FAD Alzheimer’s Disease Mice Fed DHA-Enriched Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docosahexaenoic acid Confers Neuroprotection in a Rat Model of Perinatal Hypoxia-ischemia potentiated by E. coli lipopolysaccharide-induced systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuronal specific increase of phosphatidylserine by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Monodocosahexaenoin in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monodocosahexaenoin (MDHA), a monoacylglycerol derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a molecule of significant interest within the endocannabinoid system (ECS). While the roles of the canonical endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are well-established, the functions of omega-3-derived endocannabinoid-like molecules are a burgeoning field of research. This technical guide provides a comprehensive overview of the current understanding of MDHA, with a focus on its 2-isomer, 2-docosahexaenoylglycerol (2-DG), its synthesis, potential signaling pathways, and physiological effects. Detailed experimental protocols for its study are provided to facilitate further investigation into its therapeutic potential.

Introduction to this compound

This compound is a monoacylglycerol consisting of a glycerol (B35011) backbone esterified to one molecule of docosahexaenoic acid (DHA). The position of the DHA molecule on the glycerol backbone gives rise to two isomers: 1-monodocosahexaenoin (1-DG) and 2-monodocosahexaenoin (2-DG). The 2-isomer, 2-DG, is of particular interest due to its structural similarity to the well-characterized endocannabinoid 2-AG.[1]

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H38O4 |

| Molecular Weight | 402.6 g/mol |

| Isomers | 1-monodocosahexaenoin, 2-monodocosahexaenoin |

Role in the Endocannabinoid System

The endocannabinoid system is a ubiquitous signaling system that plays a crucial role in regulating a wide range of physiological processes. It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The discovery of omega-3 fatty acid-derived endocannabinoids, such as 2-DG, suggests a broader role for the ECS in mediating the physiological effects of these essential fatty acids.[2]

Interaction with Cannabinoid Receptors

While 2-DG is structurally analogous to 2-AG, a known full agonist of both CB1 and CB2 receptors, direct quantitative data on the binding affinity and efficacy of 2-DG at these receptors is currently limited in the scientific literature.[3] However, the study of related omega-3 derived endocannabinoid-like molecules, such as docosahexaenoyl ethanolamide (DHEA), has shown interaction with cannabinoid receptors, suggesting that 2-DG may also function as a cannabinoid receptor ligand.[4] Further research is required to fully elucidate the receptor interaction profile of 2-DG.

Biosynthesis and Degradation

The biosynthesis of 2-DG is thought to parallel that of 2-AG, which is synthesized on-demand from membrane phospholipids (B1166683). The proposed pathway involves the cleavage of DHA-containing phospholipids by phospholipase C (PLC) to yield diacylglycerol (DAG), which is then hydrolyzed by diacylglycerol lipase (B570770) (DAGL) to form 2-DG.

The degradation of 2-DG is hypothesized to be carried out by the same enzymes that metabolize 2-AG, primarily monoacylglycerol lipase (MAGL) and to a lesser extent, fatty acid amide hydrolase (FAAH).[5][6] Inhibition of these enzymes would be expected to increase the endogenous levels of 2-DG, potentiating its effects.

Physiological Effects

Studies on monoacylglycerides of DHA (MAG-DHA) have demonstrated a range of physiological effects, suggesting the therapeutic potential of 2-DG.

Anti-inflammatory Effects

MAG-DHA has been shown to reduce the levels of pro-inflammatory markers. The anti-inflammatory effects of its parent molecule, DHA, are well-documented and are thought to be mediated, in part, through the endocannabinoid system.[7]

Table 1: Quantitative Data on the Anti-inflammatory Effects of MAG-DHA

| Parameter | Model | Treatment | Outcome | Reference |

| Pro-inflammatory Markers | Rats on high-fat/high-carbohydrate diet | 3 g/day MAG-DHA for 8 weeks | Reduced serum levels of CRP, IL-6, TNF-α, and IL-1β | [8] |

Cardiovascular Effects

Oral administration of MAG-DHA has been shown to have beneficial effects on the cardiovascular system, including lowering blood pressure and improving lipid profiles.

Table 2: Quantitative Data on the Cardiovascular Effects of MAG-DHA

| Parameter | Model | Treatment | Outcome | Reference |

| Arterial Blood Pressure | Rats on high-fat/high-carbohydrate diet | 3 g/day MAG-DHA for 8 weeks | Lower arterial blood pressure and heart rate | [8] |

| Serum Lipid Profile | Rats on high-fat/high-carbohydrate diet | 3 g/day MAG-DHA for 8 weeks | Decreased total cholesterol, LDL, VLDL, and triglycerides; Increased HDL | [8] |

| Aortic Wall Thickness | Rats on high-fat/high-carbohydrate diet | 3 g/day MAG-DHA for 8 weeks | Prevented the increase in aortic wall thickness | [8] |

Experimental Protocols

Synthesis of 2-Docosahexaenoylglycerol (2-DG)

Method: Enzymatic Ethanolysis [9]

This method describes the synthesis of 2-DG from algal oil, which is rich in DHA.

-

Materials:

-

Algal oil (high DHA content)

-

Lipozyme 435 (immobilized lipase)

-

Hexane

-

85% ethanol aqueous solution

-

-

Procedure:

-

Mix algal oil and ethanol at an optimal molar ratio.

-

Add Lipozyme 435 to the mixture.

-

Incubate the reaction under optimal conditions of temperature and time.

-

After the reaction, purify the 2-DG from the crude product using solvent extraction with 85% ethanol aqueous solution and hexane.

-

The resulting 2-MAGs can be further purified to obtain a high concentration of 2-DG.

-

Cannabinoid Receptor Binding Assay

Method: Competitive Radioligand Binding Assay [10][11]

This protocol can be adapted to determine the binding affinity (Ki) of 2-DG for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP-55,940)

-

Non-labeled competitor (e.g., WIN-55,212-2)

-

2-Docosahexaenoylglycerol (test compound)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of 2-DG.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or 2-DG (for competitive binding).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki of 2-DG using appropriate software.

-

Quantification of 2-DG in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [12][13]

This is the gold standard for the sensitive and specific quantification of endocannabinoids.

-

Materials:

-

Biological sample (e.g., brain tissue, plasma)

-

Internal standard (deuterated 2-AG or a custom synthesized deuterated 2-DG)

-

Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol, chloroform, and water)

-

LC-MS/MS system

-

-

Procedure:

-

Homogenize the biological sample in the presence of the internal standard.

-

Perform liquid-liquid extraction to isolate the lipid fraction containing 2-DG.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable LC column and gradient.

-

Detect and quantify 2-DG using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Calculate the concentration of 2-DG based on the ratio of the analyte peak area to the internal standard peak area.

-

Future Directions

The study of this compound and its role in the endocannabinoid system is a promising area of research. Future investigations should focus on:

-

Determining the binding affinities and functional activities of 2-DG at cannabinoid and other potential receptors.

-

Quantifying the endogenous levels of 2-DG in various tissues under physiological and pathological conditions.

-

Elucidating the specific signaling pathways activated by 2-DG.

-

Investigating the metabolism of 2-DG by MAGL, FAAH, and other lipases.

-

Conducting in vivo studies to further characterize the physiological and therapeutic effects of 2-DG.

Conclusion

This compound, particularly the 2-DG isomer, represents a novel class of endocannabinoid-like molecules derived from omega-3 fatty acids. While current knowledge is limited, the structural similarity to 2-AG and the demonstrated physiological effects of MAG-DHA suggest that 2-DG may be a key mediator of the beneficial effects of DHA. The experimental protocols outlined in this guide provide a framework for researchers to further explore the role of this intriguing molecule in the endocannabinoid system and its potential as a therapeutic agent.

References

- 1. Emerging Class of Omega-3 Fatty Acid Endocannabinoids & Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging class of omega-3 fatty acid endocannabinoids & their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 7. neurosciencenews.com [neurosciencenews.com]

- 8. Quantification of Endocannabinoids from Biological Samples Using Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Synthesis of 2-docosahexaenoylglycerol by enzymatic ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Exploring the Metabolic Pathways of Monodocosahexaenoin: A Technical Guide

Introduction

Monodocosahexaenoin is a monoacylglycerol comprising a glycerol (B35011) backbone esterified to docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) of significant biological importance. As a 22-carbon fatty acid with six double bonds, DHA is a critical component of cell membranes, particularly in the brain and retina, where it influences membrane fluidity, permeability, and the function of embedded proteins.[1][2] The metabolism of this compound is intrinsically linked to the synthesis, incorporation, and signaling cascades of its core component, DHA. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, its precursor DHA, and its downstream bioactive derivatives. It is intended for researchers, scientists, and drug development professionals engaged in lipid research and therapeutics.

Biosynthesis of Docosahexaenoic Acid (DHA)

Humans cannot synthesize omega-3 fatty acids de novo; therefore, the ultimate precursor, α-linolenic acid (ALA, 18:3n-3), must be obtained from the diet.[2] The conversion of ALA to DHA is a multi-step process that occurs across the endoplasmic reticulum and peroxisomes.[3]

The pathway begins in the endoplasmic reticulum with a series of desaturation and elongation reactions that convert ALA into tetracosahexaenoic acid (C24:6n-3).[3] This intermediate is then transported to peroxisomes, where it undergoes a single round of β-oxidation to yield the final product, DHA (C22:6n-3).[3][4] The key enzymes involved in the peroxisomal shortening are straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[4]

Incorporation of DHA into Glycerolipids and this compound Formation

Once synthesized or obtained from the diet, DHA is activated to DHA-CoA by acyl-CoA synthetases.[5] It is then incorporated into membrane glycerophospholipids (GPLs) through two primary pathways: the de novo Kennedy pathway and the remodeling Lands' cycle.[6][7]

-

Kennedy Pathway (De Novo Synthesis): In this pathway, DHA is incorporated into the sn-2 position of lysophosphatidic acid to form phosphatidic acid (PA), a central intermediate for the synthesis of all GPLs.[6][7]

-

Lands' Cycle (Remodeling): This pathway involves the deacylation of existing phospholipids (B1166683) by phospholipase A2 (PLA₂) to form a lysophospholipid, followed by reacylation with DHA-CoA by a lysophospholipid acyltransferase (LPLAT).[7]

This compound (specifically 2-docosahexaenoyl-sn-glycerol) is a key intermediate in complex metabolic processes, including the synthesis and degradation of endocannabinoids.[8] It can be formed through the hydrolysis of DHA-containing phospholipids or triglycerides by specific phospholipases or lipases. Conversely, it can be degraded by hydrolysis to release free DHA and glycerol.

Metabolic Fates and Signaling Pathways

DHA is not merely a structural component; it is a precursor to a host of bioactive lipid mediators and a modulator of critical signaling pathways.

Retroconversion to Eicosapentaenoic Acid (EPA)

In non-neural cells, DHA can undergo retroconversion back to EPA (20:5n-3) through a process of channeled β-oxidation within mitochondria and/or peroxisomes.[9] This pathway is significantly more active in non-neural cells like hepatocytes compared to neural cells, which tend to retain DHA.[9]

Formation of Bioactive Mediators

DHA is enzymatically converted into potent signaling molecules, including resolvins, protectins, and maresins, which are collectively known as specialized pro-resolving mediators (SPMs) with anti-inflammatory properties.[10] Another important class of mediators includes:

-

Neuroprotectin D1 (NPD1): A docosatriene synthesized from DHA via lipoxygenase activity that has anti-inflammatory and neuroprotective effects.[11][12]

-

Synaptamide (N-docosahexaenoylethanolamine): An endocannabinoid-like lipid mediator that promotes neurogenesis and synaptogenesis.[11][12]

Modulation of Signaling Cascades

DHA and its derivatives influence cell function by modulating key signaling pathways.

-

Synaptamide-GPR110 Signaling: Synaptamide binds to the G protein-coupled receptor GPR110 (also known as ADGRF1).[11][12] This interaction activates a canonical cAMP/Protein Kinase A (PKA) pathway, leading to the phosphorylation of the cAMP-response element-binding protein (CREB).[12] Activated CREB then modulates the expression of genes involved in neuronal development and survival.[11]

-

DHA-Phosphatidylserine and Akt Signaling: The accumulation of DHA in membrane phospholipids, particularly phosphatidylserine (B164497) (PS), facilitates the translocation and activation of survival kinases like Akt (Protein Kinase B).[11][13] The increased concentration of DHA-PS in the membrane promotes the recruitment of Akt to the plasma membrane, a prerequisite for its full activation by upstream kinases.[13] Activated Akt then phosphorylates a range of downstream targets to inhibit apoptosis and promote cell survival.[13]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the dynamics of this compound metabolism. The following tables summarize key data from relevant studies.

Table 1: Relative Metabolism of 13C-DHA in Different Human Cell Lines [9]

| Cell Line | Tissue of Origin | 13C-EPA / 13C-DHA (%) | 13C-24:6n-3 / 13C-DHA (%) | Retroconversion vs. Elongation Ratio |

|---|---|---|---|---|

| MCF7 | Breast (Non-neural) | 0.8 ± 0.1 | 0.15 ± 0.02 | ~5-6 fold |

| HepG2 | Liver (Non-neural) | 0.5 ± 0.1 | 0.25 ± 0.03 | ≥2 fold |

| SK-N-SH | Neuroblastoma (Neural) | 0.1 ± 0.02 | 0.1 ± 0.02 | ~1 fold |

| Y79 | Retinoblastoma (Neural) | 0.1 ± 0.01 | 0.05 ± 0.01 | ~2 fold |

Data represents the percentage of initial 13C-DHA converted to its metabolites after 24 hours. Retroconversion to EPA is notably higher in non-neural cell lines.

Table 2: Performance Characteristics of Analytical Methods for DHA Quantification [14]

| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/MS) |

|---|---|---|

| Accuracy (Recovery) | >95% | 97.8% - 106% |

| Precision (Repeatability, RSD) | ≤ 2% | 2.5% - 3.2% (Intra-assay) |

| Precision (Reproducibility, RSD) | 8.6% - 10.5% | Data not consistently reported |

| Linearity (r²) | > 0.9995 | > 0.99 |

RSD: Relative Standard Deviation. These values provide a benchmark for method validation.

Experimental Protocols

Accurate investigation of this compound metabolism requires robust experimental procedures. Below are detailed methodologies for key experiments.

Protocol: Total Lipid Extraction (Folch Method)[15]

This protocol is a standard method for extracting total lipids from biological samples.

Materials:

-

Tissue sample or cell pellet

-

Methanol

-

0.9% NaCl solution (or 0.88% KCl)

-

Homogenizer

-

Glass centrifuge tubes

-

Nitrogen gas stream

Procedure:

-

Homogenize the sample in a 20-fold volume of 2:1 (v/v) chloroform:methanol mixture.

-

Filter or centrifuge the homogenate to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly to break emulsions.

-

Centrifuge at low speed (e.g., 1000 x g for 5-10 minutes) to separate the mixture into two distinct phases.

-

Carefully aspirate and discard the upper aqueous phase.

-

Collect the lower chloroform phase, which contains the total lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the dried total lipid extract.

-

Resuspend the lipid extract in a suitable solvent for downstream analysis.

Protocol: Analysis of Fatty Acids by Gas Chromatography (GC)[14]

This protocol describes the preparation of fatty acid methyl esters (FAMEs) for analysis by GC, a common method for quantifying DHA.

Materials:

-

Total lipid extract

-

Methanolic HCl or BF₃-Methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials

Procedure (Transesterification to FAMEs):

-

Add methanolic HCl or BF₃-Methanol reagent to the dried lipid extract.

-

Heat the mixture in a sealed tube at 60-100°C for the time specified by the reagent manufacturer (e.g., 1-2 hours) to convert fatty acids to FAMEs.

-

Cool the reaction mixture to room temperature.

-

Add water and hexane to the tube and vortex to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Wash the hexane layer with a saturated NaCl solution to remove residual catalyst.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Transfer the final FAMEs solution to a GC vial for analysis.

GC Analysis:

-

Inject the prepared FAMEs onto a GC system equipped with a suitable capillary column (e.g., polar columns like those coated with biscyanopropyl polysiloxane) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[14][15]

-

Use an appropriate temperature program to separate the FAMEs based on their volatility and polarity.

-

Identify and quantify the DHA methyl ester peak by comparing its retention time and response factor to a known standard.

General Lipidomics Experimental Workflow

The overall process for a lipidomics study, from sample collection to biological interpretation, follows a standardized workflow.

Conclusion

The metabolic pathways involving this compound are complex and deeply integrated with the broader metabolism of its constituent fatty acid, DHA. From the multi-organelle synthesis of DHA to its incorporation into cellular membranes and its subsequent conversion into potent signaling molecules, this network plays a vital role in cellular function, particularly in the nervous system. Understanding these pathways, from the enzymes involved to the resulting signaling cascades, is paramount for researchers and clinicians. The methodologies and data presented in this guide provide a framework for the continued investigation of this compound and its metabolites, paving the way for novel therapeutic strategies targeting lipid-mediated signaling in health and disease.

References

- 1. Docosahexaenoic acid: membrane properties of a unique fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. benchchem.com [benchchem.com]

- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]

Methodological & Application

Enzymatic Synthesis of sn-2 Monodocosahexaenoin: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the enzymatic synthesis of sn-2 monodocosahexaenoin (2-DHA-MG), a monoacylglyceride with docosahexaenoic acid (DHA) at the sn-2 position of the glycerol (B35011) backbone. This structured lipid is of significant interest due to the enhanced bioavailability of DHA when esterified at this specific position. The protocols described herein are based on sn-1,3-regioselective enzymatic reactions, offering a mild and specific alternative to chemical synthesis.

Introduction

Docosahexaenoic acid (DHA) is a critical omega-3 fatty acid, essential for brain development and function. Its absorption and metabolic fate are significantly influenced by its position on the glycerol backbone of triacylglycerols. Following digestion by sn-1,3-specific pancreatic lipases, fatty acids at the sn-1 and sn-3 positions are hydrolyzed, while the sn-2 monoacylglycerol is readily absorbed by the intestinal mucosa.[1] Therefore, synthesizing structured lipids with DHA at the sn-2 position is a key strategy to enhance its nutritional and therapeutic benefits.

Enzymatic synthesis using sn-1,3-regioselective lipases provides a highly specific and efficient method for producing sn-2 monoacylglycerols. This approach avoids the harsh conditions and potential side reactions associated with chemical methods, preserving the integrity of the polyunsaturated fatty acid. This protocol will detail two primary enzymatic routes: the ethanolysis of DHA-rich algal oil and the transesterification of DHA ethyl ester with glycerol.

Data Presentation

The following tables summarize quantitative data from representative studies on the enzymatic synthesis of sn-2 this compound.

Table 1: Optimal Conditions for Enzymatic Ethanolysis of Algal Oil

| Parameter | Optimal Value | Reference |

| Lipase (B570770) | Lipozyme 435 | [2] |

| Substrate Molar Ratio (Algal Oil:Ethanol) | Not specified, but ethanol (B145695) is in excess | [2] |

| Reaction Time | Not specified for optimal yield | [2] |

| Reaction Temperature | Not specified for optimal yield | [2] |

| Lipase Load | Not specified for optimal yield | [2] |

| Result | ||

| 2-Monoacylglycerol (2-MAG) Content in Crude Product | 27-31% | [2] |

| 2-MAG Purity After Purification | 95% | [2] |

| Yield of Purified 2-MAGs | 67% | [2] |

| DHA Content in Purified 2-MAGs | 74.76% - 75.66% | [2] |

Table 2: Enzymatic Transesterification of DHA Ethyl Ester with Glycerol

| Parameter | Optimal Value | Reference |

| Lipase | Immobilized Rhizomucor miehei lipase (RML) | [3] |

| System | Solvent-free | [3][4] |

| Reaction Time | 15 minutes | [3][4] |

| Reaction Temperature | 37°C | [3][4] |

| Immobilized Biocatalyst Load | 4% (w/w) | [3] |

| Result | ||

| sn-2 Monoacylglyceride (2-MG) Purity | 98% | [3] |

Experimental Protocols

Protocol 1: Enzymatic Ethanolysis of DHA-Rich Algal Oil

This protocol is based on the sn-1,3-regioselective ethanolysis of triacylglycerols in algal oil to yield sn-2 this compound.

Materials:

-

DHA-rich algal oil

-

Ethanol (anhydrous)

-

Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme 435)

-

85% Ethanol aqueous solution

-

Distilled water

-

Shaking incubator or magnetic stirrer with temperature control

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine DHA-rich algal oil and ethanol. The molar ratio of ethanol to oil should be in excess to drive the reaction towards monoacylglyceride formation.

-

Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme 435) to the substrate mixture. The enzyme load will need to be optimized but can start at around 10% (w/w) of the oil.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant agitation for a specified time (e.g., 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with a solvent and reused.[2]

-

Crude Product Purification: a. Remove the excess ethanol and fatty acid ethyl esters (FAEEs) from the crude product via vacuum evaporation. b. Perform a solvent extraction using an 85% ethanol aqueous solution and hexane. The more polar 2-monoacylglycerols will partition into the ethanol phase, while unreacted triacylglycerols and diacylglycerols will remain in the hexane phase.[2][5] c. Separate the two phases. d. Collect the ethanol phase containing the 2-MAGs.

-

Final Purification and Solvent Removal: a. To further purify, mix the ethanol phase with dichloromethane and an equal amount of distilled water for extraction. The 2-MAG will be in the dichloromethane layer.[5] b. Collect the dichloromethane layer and remove the solvent under reduced pressure at a low temperature (e.g., 25°C) to obtain the final purified sn-2 this compound product.[5]

-

Storage: Store the purified product at -20°C to prevent oxidation.[5]

Protocol 2: Enzymatic Transesterification of DHA Ethyl Ester with Glycerol

This protocol describes a solvent-free method for the synthesis of sn-2 this compound via transesterification.

Materials:

-

Docosahexaenoic acid ethyl ester (DHA-EE)

-

Glycerol

-

Immobilized sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei)

-

Reaction vessel with temperature control and agitation (e.g., shaking incubator)

Procedure:

-

Substrate Preparation: In a reaction vessel, combine DHA ethyl ester and glycerol. An excess of DHA ethyl ester may be used.

-

Enzyme Addition: Add the immobilized lipase (e.g., 4% w/w of total substrates) to the mixture.[3]

-

Reaction: Conduct the reaction at a mild temperature (e.g., 37°C) with agitation for a short duration (e.g., 15 minutes).[3][4] These mild conditions are beneficial for the stability of the omega-3 fatty acid and the enzyme.[3][4]

-

Enzyme Removal: Separate the immobilized enzyme by filtration for reuse.

-

Product Analysis: The resulting product, which should be highly pure sn-2 this compound, can be analyzed using Normal Phase HPLC-ELSD to confirm its identity and purity.[3][4]

Visualizations

Caption: Experimental workflows for the enzymatic synthesis of sn-2 this compound.

Caption: Reaction pathways for the enzymatic synthesis of sn-2 this compound.

References

- 1. High Sn-2 Docosahexaenoic Acid Lipids for Brain Benefits, and Their Enzymatic Syntheses: A Review [engineering.org.cn]

- 2. Synthesis of 2-docosahexaenoylglycerol by enzymatic ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

Application Note & Protocol: Quantification of Monodocosahexaenoin using HPLC-ELSD

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of monodocosahexaenoin (MDHG), a monoacylglycerol of docosahexaenoic acid (DHA), using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Due to the absence of a significant UV chromophore in MDHG, ELSD offers a robust and universal detection method suitable for this and other lipid molecules.[1] This application note outlines the principles of the method, a complete experimental protocol, and representative data for the quantification of MDHG in a sample matrix.

Introduction

This compound is a significant monoacylglycerol involved in various physiological processes. Accurate quantification of MDHG is crucial for research in areas such as lipidomics, pharmacology, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures.[2] When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes a highly effective tool for analyzing compounds that are non-volatile and lack a UV-absorbing chromophore, such as lipids.[1][3]

The ELSD detector works by nebulizing the column effluent into a fine aerosol. The mobile phase is then evaporated in a heated drift tube, leaving behind solid particles of the analyte. These particles are passed through a light beam, and the scattered light is measured by a photodiode. The resulting signal is proportional to the mass of the analyte.[1][3][4] This detection method is compatible with gradient elution, which is often necessary for separating lipids in complex samples.[3][4]

Experimental Protocols

Reagents and Materials

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Chloroform (Analytical Grade)

-

Nitrogen gas (high purity, for ELSD)

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of chloroform:methanol (2:1, v/v) in a volumetric flask.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

Sample Preparation (Example: Biological Matrix)

-

Liquid-Liquid Extraction:

-

To 1 mL of the sample (e.g., plasma, tissue homogenate), add 2 mL of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer containing the lipids.

-

-

Solvent Evaporation:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase.

-

Vortex to ensure complete dissolution.

-

-

Filtration:

-

Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

HPLC Instrumentation and Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Acetonitrile:Water (90:10, v/v) |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient | 0-10 min: 100% A; 10-20 min: linear gradient to 100% B; 20-25 min: 100% B; 25-30 min: return to 100% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

ELSD Conditions

| Parameter | Setting |

| Detector | ELSD (e.g., Agilent 385-ELSD) |

| Drift Tube Temperature | 50°C |

| Nebulizer Gas (Nitrogen) Pressure | 3.5 bar |

| Gain (PMT) | 8 |

Note: Optimal ELSD parameters can vary depending on the mobile phase composition and flow rate and should be determined empirically for each application.

Quantification

-

Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calibration Curve: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the working standards. The ELSD response is often non-linear, and a log-log transformation can be used to linearize the response.[5]

-

Quantification: Determine the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Representative Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-ELSD method for this compound quantification.

| Parameter | Expected Value |

| Retention Time (min) | ~15.2 |

| Linearity Range (µg/mL) | 10 - 500 |

| Correlation Coefficient (R²) (log-log) | > 0.995 |

| Limit of Detection (LOD) (µg/mL) | 5 |

| Limit of Quantification (LOQ) (µg/mL) | 10 |

| Precision (%RSD, n=6) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

HPLC-ELSD System Logic

Caption: Logical diagram of the HPLC-ELSD system.

Conclusion

The described HPLC-ELSD method provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is suitable for routine analysis in research and quality control settings. The use of a C18 column with a gradient elution program allows for effective separation, and the ELSD provides universal detection for this non-UV absorbing lipid. This application note serves as a comprehensive guide for professionals engaged in the analysis of monoacylglycerols and other related lipid molecules.

References

Application Note: Quantitative Analysis of Monodocosahexaenoin (Synaptamide) in Brain Tissue by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.